molecular formula C27H20N2O3 B11463210 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide

Cat. No.: B11463210
M. Wt: 420.5 g/mol
InChI Key: PZQVPZYLFWDGRK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide is an organic compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Formation of Benzamide: The final step involves the formation of the benzamide structure by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

    Benzothiazole Derivatives: Similar but with a sulfur atom replacing the oxygen.

    Benzofuran Derivatives: Similar but without the nitrogen atom.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide is unique due to its specific combination of a benzoxazole ring and a benzamide structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide

InChI

InChI=1S/C27H20N2O3/c30-26(20-9-6-8-19(16-20)18-31-23-12-2-1-3-13-23)28-22-11-7-10-21(17-22)27-29-24-14-4-5-15-25(24)32-27/h1-17H,18H2,(H,28,30)

InChI Key

PZQVPZYLFWDGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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